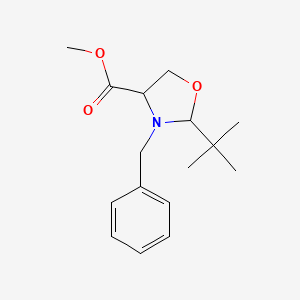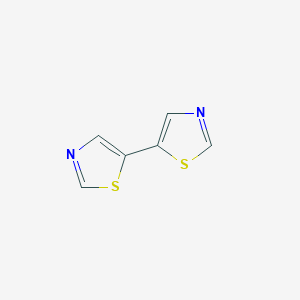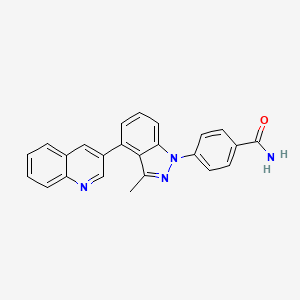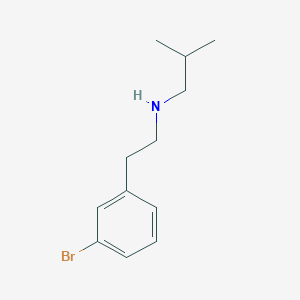
3-bromo-N-(2-methylpropyl)Benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-methylpropyl)Benzeneethanamine is an organic compound with the molecular formula C12H18BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an N-(2-methylpropyl) group is attached to the ethanamine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methylpropyl)Benzeneethanamine typically involves electrophilic aromatic substitution reactions. The bromination of benzeneethanamine can be achieved using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from benzene derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(2-methylpropyl)Benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the parent benzeneethanamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
3-bromo-N-(2-methylpropyl)Benzeneethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-methylpropyl)Benzeneethanamine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine: The parent compound without the bromine and N-(2-methylpropyl) substitutions.
3-bromo-N-methylbenzeneethanamine: A similar compound with a methyl group instead of the N-(2-methylpropyl) group
Uniqueness
3-bromo-N-(2-methylpropyl)Benzeneethanamine is unique due to the presence of both the bromine atom and the N-(2-methylpropyl) group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
919347-78-7 |
|---|---|
Formule moléculaire |
C12H18BrN |
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
N-[2-(3-bromophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(2)9-14-7-6-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3 |
Clé InChI |
ZXDVYWCFFXIAGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


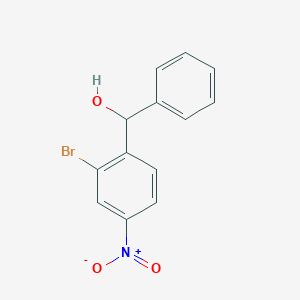
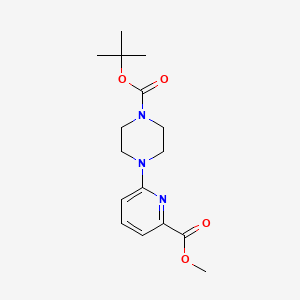
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)


![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
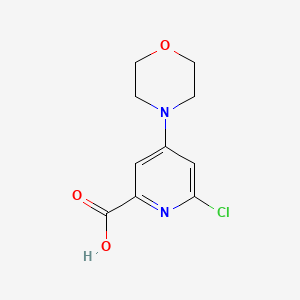

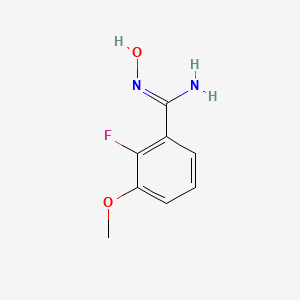
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
